1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one
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Overview
Description
1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with an ethyl group and a hydroxypyrimidinyl group
Preparation Methods
The synthesis of 1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the selective synthesis of pyrrolidin-2-ones can be achieved via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation .
Chemical Reactions Analysis
1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The hydroxypyrimidinyl group can undergo substitution reactions with various reagents, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine: Due to its potential biological activity, it is studied for its therapeutic effects and as a lead compound for new drug candidates.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrrolidinone ring and hydroxypyrimidinyl group enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-Ethyl-4-(6-hydroxypyrimidin-4-yl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidine-2-one: A simpler analog without the hydroxypyrimidinyl group.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that may alter their biological activity.
Prolinol: A related compound with a hydroxyl group on the pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(1-ethyl-5-oxopyrrolidin-3-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H13N3O2/c1-2-13-5-7(3-10(13)15)8-4-9(14)12-6-11-8/h4,6-7H,2-3,5H2,1H3,(H,11,12,14) |
InChI Key |
QWINOCWMJSXOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(CC1=O)C2=CC(=O)NC=N2 |
Origin of Product |
United States |
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